4-hydroxy-2-methylidenebutanenitrile
Description
Structural Context and Derivatives in Butanenitrile Chemistry
The backbone of the molecule is a four-carbon chain, classifying it as a derivative of butanenitrile. Standard methods for synthesizing nitriles include the nucleophilic substitution of halogenoalkanes with cyanide salts and the dehydration of primary amides. chemguide.co.uklibretexts.orgacs.org For instance, butanenitrile itself can be prepared by heating n-propyl chloride with potassium cyanide in an ethanolic solution. libretexts.org
4-Hydroxy-2-methylidenebutanenitrile stands out from simple saturated nitriles due to its additional functional groups: a primary alcohol at the C4 position and a double bond between C2 and its attached methylene (B1212753) group. These features introduce multiple reactive sites. The nitrile group itself is electrophilic at the carbon atom and can undergo a variety of transformations, including: libretexts.orgyoutube.comchadsprep.com
Hydrolysis to form carboxylic acids.
Reduction with agents like lithium aluminum hydride (LiAlH₄) to yield primary amines.
Addition of Grignard reagents to produce ketones after hydrolysis.
The presence of the hydroxyl and alkene groups expands its synthetic utility far beyond that of a simple butanenitrile, allowing for reactions such as esterification at the hydroxyl group or addition reactions across the double bond.
Strategic Positioning within Unsaturated Nitriles and Hydroxylated Compounds
The compound is classified as a γ-hydroxy α,β-unsaturated nitrile. This specific arrangement of functional groups is strategically significant. While α,β-unsaturated nitriles are known Michael acceptors, their reactivity in conjugate additions can be sluggish compared to their carbonyl counterparts like enones. psiberg.commasterorganicchemistry.com However, the presence of a γ-hydroxyl group provides a crucial advantage through chelation control.
Groundbreaking research has demonstrated that γ-hydroxy unsaturated nitriles can undergo efficient conjugate addition reactions with Grignard reagents. nih.govacs.org The process involves initial deprotonation of the hydroxyl group, followed by the formation of a magnesium chelate intermediate. This chelation properly orients the Grignard reagent, facilitating an intramolecular-like delivery to the β-position of the nitrile, thus overcoming the high activation barrier of a standard intermolecular addition. acs.orgacs.orgduq.edu
This chelation-controlled strategy transforms a typically difficult reaction into a highly efficient and stereoselective process, highlighting the strategic importance of having both the hydroxyl and unsaturated nitrile moieties within the same molecule.
Interactive Table: Chelation-Controlled Conjugate Addition to a γ-Hydroxy Unsaturated Nitrile Analogue
Historical Context of Research on Analogous Chemical Scaffolds
The study of this compound builds upon a long history of research into its constituent functional groups.
Allylic Alcohols : The simplest allylic alcohol, prop-2-en-1-ol, was first synthesized in 1856. wikipedia.org Since then, the synthesis of allylic alcohols has become a fundamental topic in organic chemistry, with numerous methods developed for their preparation, including the addition of organometallic reagents to α,β-unsaturated aldehydes and the reduction of α,β-unsaturated ketones. organic-chemistry.orgresearchgate.net
Hydroxynitriles (Cyanohydrins) : The formation of cyanohydrins from aldehydes and ketones is a classic reaction. chemguide.co.ukquizlet.com These molecules, containing both a hydroxyl and a nitrile group on the same carbon (α-hydroxynitriles), are recognized as valuable intermediates, notably in the Strecker synthesis of amino acids. rsc.org
Functionalized Nitriles : The development of methods to create more complex, functionalized nitriles has been a continuous effort. nih.govnih.gov Early methods often involved the cyanation of existing functionalized molecules. Modern chemistry focuses on creating synthons where the nitrile group is constructed alongside other functionalities, reflecting a move towards greater synthetic efficiency. acs.org
The interest in molecules like this compound represents a convergence of these historical streams, focusing on the synthesis and reactivity of polyfunctional compounds where the interaction between the groups enables novel and powerful chemical transformations.
Emerging Research Directions and Future Perspectives
The unique trifunctional nature of this compound opens up numerous avenues for future research and application.
Medicinal Chemistry : The nitrile group is a feature in over 60 approved drugs. rsc.org It can act as a bioisostere for carbonyl or halogen groups, participate in hydrogen bonding, and improve pharmacokinetic properties. researchgate.netnih.gov The structure of this compound makes it an attractive scaffold for creating libraries of complex molecules for drug discovery. The alkene can be used as a handle for covalent modification of biological targets, a strategy of growing interest for developing highly selective inhibitors. rsc.orgnih.gov
Advanced Materials : Nitrile-containing polymers, such as polyacrylonitrile, are important in materials science. The multiple functional groups of this compound suggest its potential use as a specialty monomer. The hydroxyl group could be used to create polyester (B1180765) or polyurethane backbones, while the nitrile and alkene groups could be used for cross-linking or further functionalization of the resulting polymer.
Complex Synthesis : As a versatile building block, it can serve as a precursor to a wide array of complex targets. The nitrile can be hydrolyzed to an acid or reduced to an amine, the alcohol can be oxidized or converted to a leaving group, and the alkene can undergo various addition or cycloaddition reactions. This allows for rapid increases in molecular complexity, making it a valuable starting point for the total synthesis of natural products and other intricate organic molecules.
Data Table: Physicochemical Properties of this compound
Properties
CAS No. |
44565-26-6 |
|---|---|
Molecular Formula |
C5H7NO |
Molecular Weight |
97.1 |
Purity |
95 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 4 Hydroxy 2 Methylidenebutanenitrile and Congeners
Contemporary De Novo Synthetic Approaches
The de novo synthesis of 4-hydroxy-2-methylidenebutanenitrile fundamentally relies on the formation of a key carbon-carbon bond between an activated alkene, such as acrylonitrile (B1666552), and a carbonyl compound, in this case, formaldehyde (B43269). The Morita-Baylis-Hillman (MBH) reaction has emerged as a powerful and atom-economical method for achieving this transformation. researchgate.netarkat-usa.orgnih.gov
Targeted Synthesis via Multicomponent Reactions
While direct three-component reactions specifically targeting this compound are not extensively documented, the principles of multicomponent reactions (MCRs) are relevant to the synthesis of its more complex congeners. MCRs, by their nature, allow for the construction of complex molecules in a single step from three or more starting materials, offering high efficiency and molecular diversity. For instance, aza-Baylis-Hillman reactions, which involve an imine as the electrophile, can be considered a type of three-component reaction and have been developed for the synthesis of α-methylene-β-amino nitriles. nih.gov
Catalytic Routes for Selective Bond Formation
The synthesis of this compound is most effectively achieved through catalytic routes that ensure selective bond formation and high yields. The Baylis-Hillman reaction, a cornerstone of this approach, is typically catalyzed by nucleophilic species such as tertiary amines or phosphines. researchgate.netorganic-chemistry.org
While the classic Baylis-Hillman reaction is organocatalyzed, transition metals can play a role in the synthesis of related structures or in subsequent transformations of the primary product. For example, transition metal-catalyzed allylic substitution reactions can be employed to functionalize the hydroxyl group of the Baylis-Hillman adduct. beilstein-journals.org However, for the direct synthesis of this compound, transition metal catalysis is less common than organocatalysis. Some protocols have explored the use of Lewis acids, such as titanium tetrachloride (TiCl₄), in conjunction with an amine base to promote the Baylis-Hillman reaction of acrylonitrile with aldehydes, which can lead to chlorinated byproducts depending on the reaction conditions. researchgate.net
Organocatalysis is the predominant strategy for the synthesis of this compound via the Baylis-Hillman reaction. Tertiary amines, most notably 1,4-diazabicyclo[2.2.2]octane (DABCO), are widely used as catalysts. arkat-usa.orgorganic-chemistry.org The reaction mechanism involves the nucleophilic addition of DABCO to acrylonitrile to form a zwitterionic enolate, which then adds to the carbonyl group of formaldehyde. A subsequent proton transfer and elimination of the catalyst yield the desired product. The reaction is often performed under neat conditions or in a variety of solvents, and the reaction rate can be influenced by the choice of catalyst and solvent. researchgate.netarkat-usa.org
Table 1: Catalyst and Solvent Effects on the Baylis-Hillman Reaction of Acrylonitrile
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DABCO (100) | Solvent-free | 0 | 0.08 | 95 | arkat-usa.org |
| DABCO (10) | CH₂Cl₂ | rt | 48 | 85 | researchgate.net |
| DABCO (10) | H₂O | rt | 24 | 90 | organic-chemistry.org |
This table is illustrative and based on general findings for Baylis-Hillman reactions involving acrylonitrile. Specific yields for the reaction with formaldehyde may vary.
Stereoselective and Asymmetric Synthesis Strategies
The synthesis of this compound from formaldehyde and acrylonitrile results in a prochiral molecule. However, when substituted aldehydes are used, a stereocenter is created at the carbinol carbon, necessitating stereoselective synthetic methods to obtain enantiomerically enriched products.
Significant efforts have been directed towards the development of enantioselective Baylis-Hillman reactions. This is typically achieved by employing chiral catalysts that can induce facial selectivity in the addition of the zwitterionic enolate to the aldehyde. Chiral tertiary amines, often derived from natural products like cinchona alkaloids (e.g., quinidine), have been successfully used as catalysts. capes.gov.br Furthermore, chiral phosphines and bifunctional catalysts bearing both a Lewis basic site and a Brønsted acidic site, such as BINOL-derived phosphoric acids, have also been shown to be effective in promoting highly enantioselective Baylis-Hillman reactions. organic-chemistry.orgmdpi.com
The diastereoselective synthesis of congeners of this compound can be achieved when the reaction involves substrates that already contain stereocenters or when subsequent reactions on the initial product are performed with stereocontrol. For instance, the diastereoselective synthesis of highly substituted tetrahydroquinoline derivatives has been accomplished through a formal [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes. nih.gov
Table 2: Chiral Catalysts in Asymmetric Baylis-Hillman Reactions
| Chiral Catalyst | Aldehyde | Activated Alkene | Enantiomeric Excess (ee, %) | Reference |
| (R)-3,3'-(3,5-dimethylphenyl)-H₈-BINOL | Various aromatic aldehydes | Cyclohexenone | up to 88 | organic-chemistry.org |
| Quinidine-derived amine (TQO) | N-Sulfonated imines | Methyl vinyl ketone | up to 99 | capes.gov.br |
| Brucine diol | 4-Nitrobenzaldehyde | Methyl vinyl ketone | 70 | mdpi.com |
This table showcases examples of chiral catalysts used in asymmetric Baylis-Hillman reactions for related substrates, demonstrating the potential for enantioselective synthesis of this compound congeners.
Chiral Auxiliary and Catalyst-Controlled Syntheses
The asymmetric synthesis of this compound and its analogs, which are characterized by a chiral center and a reactive α,β-unsaturated nitrile moiety, represents a significant challenge in synthetic organic chemistry. The development of stereocontrolled methods is crucial for accessing enantiomerically pure forms of these compounds, which are valuable as building blocks for more complex molecules. Methodologies to achieve this often rely on the use of chiral auxiliaries or asymmetric catalysis.
While specific methods for the direct asymmetric synthesis of this compound are not extensively documented, general strategies for the enantioselective synthesis of related 2-alkenenitriles can be applied. One powerful approach involves the use of silyl (B83357) ketene (B1206846) imines as versatile nucleophiles in catalytic, asymmetric reactions. The enantioselective construction of quaternary stereogenic centers, which would be formed in the synthesis of substituted congeners, has been achieved through the conjugate addition of silyl ketene imines to α,β-unsaturated aldehydes and ketones, catalyzed by Lewis bases.
Another strategy involves the Lewis acid-mediated condensation of carbonyl compounds with C,N-bis(trimethylsilyl)ketenimine. This method has been shown to produce 2-substituted 2-alkenenitriles. The stereoselectivity of this reaction can be influenced by the choice of Lewis acid, with magnesium bromide, for instance, promoting the E-selective formation of 2-trimethylsilyl-2-alkenenitriles. Subsequent stereospecific protodesilylation can then lead to the desired (Z)-2-alkenenitriles.
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of chiral nitriles. Chiral organocatalysts can be employed in Strecker-type reactions or oxidative cross-coupling reactions to produce a diverse range of α-aminonitriles with high enantiomeric excess. Although not directly applied to this compound, these methods demonstrate the potential of organocatalysis in creating chiral nitrile-containing compounds. For instance, the development of chiral bis-hydroxy polyethers as chiral anion generators has enabled the synthesis of asymmetric α-aminonitriles from α-amido sulphones with excellent yields and efficiency. organic-chemistry.org
The following table summarizes some catalyst systems that have been used for the asymmetric synthesis of related chiral nitriles and could be adapted for the synthesis of this compound.
| Catalyst System | Substrate Type | Product Type | Key Features |
| Lewis Base / Silyl Ketene Imine | α,β-Unsaturated Aldehydes | Substituted Alkenenitriles | Enantioselective construction of quaternary stereocenters. |
| MgBr₂ / C,N-bis(trimethylsilyl)ketenimine | Aldehydes | (Z)-2-Alkenenitriles | High E-selectivity in the formation of the silylated intermediate. |
| Chiral Bis-hydroxy Polyether / KCN | α-Amido Sulphones | Asymmetric α-Aminonitriles | Excellent yields and enantiomeric excess. organic-chemistry.org |
| Chiral Phosphine (B1218219) / Allylic Carbonates | Allylic Carbonates | Chiral Allylic Nitriles | Palladium-catalyzed asymmetric allylic cyanation. |
Biosynthetic Pathways and Biocatalytic Investigations
The biosynthesis of a functionalized molecule like this compound is not explicitly detailed in current literature. However, by examining the biosynthesis of structurally related natural products and the enzymes involved, plausible biosynthetic pathways and biocatalytic approaches can be proposed.
Enzymatic Synthesis of Related Scaffolds and Precursors
The structure of this compound contains a hydroxynitrile moiety, a key structural feature that can be synthesized enzymatically. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones, producing chiral cyanohydrins, which are hydroxynitriles. acs.orgnih.govorganic-chemistry.orgnih.govnih.gov This enzymatic reaction is highly enantioselective and is a well-established method for the production of optically pure cyanohydrins. acs.orgnih.govnih.gov For the synthesis of a precursor to this compound, an appropriate unsaturated aldehyde could be a substrate for an HNL.
Another relevant class of enzymes are the aldoxime dehydratases, which catalyze the dehydration of aldoximes to form nitriles. elsevierpure.comnih.govntnu.no This biocatalytic approach offers a cyanide-free route to nitrile synthesis. elsevierpure.comnih.gov The reaction proceeds under mild conditions and has been used for the synthesis of both aliphatic and aromatic nitriles. nih.govntnu.no A potential biosynthetic route to this compound could therefore involve the enzymatic formation of an aldoxime from a suitable aldehyde precursor, followed by dehydration catalyzed by an aldoxime dehydratase.
The table below lists some enzymes that could be relevant for the biocatalytic synthesis of this compound or its precursors.
| Enzyme | Reaction Type | Substrate Class | Product Class |
| Hydroxynitrile Lyase (HNL) | Asymmetric Cyanide Addition | Aldehydes, Ketones | Chiral Cyanohydrins |
| Aldoxime Dehydratase | Dehydration | Aldoximes | Nitriles |
| Laccase | Oxidation | Catechols | o-Quinones |
Polyketide Synthase Involvement in Structural Analogue Formation
Polyketide synthases (PKSs) are large, modular enzymes that are responsible for the biosynthesis of a vast array of natural products, known as polyketides. organic-chemistry.orgsyr.edu These enzymes assemble simple acyl-CoA precursors into complex carbon chains through a series of condensation and modification reactions. acs.org The modular nature of PKSs allows for a high degree of structural diversity in the final products. nih.gov
While there is no direct evidence for the involvement of a PKS in the biosynthesis of this compound, it is conceivable that a PKS could be responsible for the formation of a structural analogue or a precursor molecule. PKS modules can contain various domains that catalyze specific reactions, such as ketoreduction, dehydration, and enoylreduction. acs.org A PKS module containing a ketoreductase (KR) and a dehydratase (DH) domain could generate a β-hydroxy-α,β-unsaturated thioester intermediate. The action of a dehydratase domain can introduce an alkene functionality into the polyketide scaffold. nih.gov
Furthermore, some PKSs are known to produce polyketides with terminal alkene functionalities. This suggests that PKS machinery is capable of generating the methylidene group present in this compound. The formation of an allylic alcohol moiety is also within the catalytic repertoire of PKSs, typically involving a ketoreductase domain acting on a β-ketoacyl intermediate. nih.gov The release of the polyketide chain from the PKS can occur through various mechanisms, including hydrolysis or reduction. A reductive release mechanism, catalyzed by a terminal reductase (TR) domain, could yield an aldehyde, which could then be a substrate for the enzymatic reactions described in the previous section.
Below is a table of PKS-derived structural features that are analogous to those found in this compound.
| PKS-Derived Structural Feature | Relevant PKS Domain(s) | Example Natural Product Class |
| Terminal Alkene | Dehydratase (DH) | Alkenoic acids |
| Allylic Alcohol | Ketoreductase (KR), Dehydratase (DH) | Macrolides |
| Butenolide | Cyclase | Butenolides |
Microbial Fermentation and Biotechnological Production Approaches
The production of fine chemicals through microbial fermentation is a rapidly advancing field. While there are no reports on the fermentative production of this compound, the metabolic engineering of microorganisms for the production of related C4 and C5 unsaturated compounds provides a blueprint for how such a process could be developed. elsevierpure.comsciepublish.com
Engineered strains of Escherichia coli and Corynebacterium glutamicum have been developed for the production of various platform chemicals. elsevierpure.com For instance, metabolic engineering has been successfully applied to produce short-chain alkanes and alkenes in E. coli. bohrium.comnih.gov These approaches often involve the blocking of competing metabolic pathways and the overexpression of key enzymes in a desired biosynthetic pathway.
A potential biotechnological approach for the production of this compound could involve the engineering of a microbial host to produce a suitable precursor, such as a C4 or C5 unsaturated aldehyde. This could be achieved by harnessing and modifying native metabolic pathways or by introducing heterologous enzymes. The precursor could then be converted to the final product by co-expressing the necessary biocatalysts, such as a hydroxynitrile lyase or an aldoxime dehydratase.
The following table summarizes some engineered microbial systems for the production of related short-chain functionalized molecules.
| Microbial Host | Engineered Pathway | Product(s) |
| Escherichia coli | Modified Fatty Acid Synthesis | Short-chain alkanes, Free fatty acids |
| Corynebacterium glutamicum | Engineered Amino Acid Metabolism | Isobutanol, Itaconic acid |
| Escherichia coli | Engineered Clostridial Butanol Pathway | n-Butanol, 1,3-Butanediol |
Advanced Reaction Chemistry and Mechanistic Studies of 4 Hydroxy 2 Methylidenebutanenitrile
Intrinsic Reactivity of the Methylidene and Nitrile Functionalities
The electronic properties of the methylidene (C=CH2) and nitrile (C≡N) groups in 4-hydroxy-2-methylidenebutanenitrile are central to its chemical behavior. The methylidene group, being an electron-rich π-system, is susceptible to electrophilic attack. Conversely, the nitrile group is a powerful electron-withdrawing group, which significantly influences the reactivity of the adjacent methylidene group, rendering the β-carbon electrophilic and prone to nucleophilic attack. masterorganicchemistry.comreddit.com
Detailed Mechanisms of Nucleophilic Additions (e.g., Michael Additions)
The electron-withdrawing nature of the nitrile group activates the carbon-carbon double bond of the methylidene group for conjugate or 1,4-addition, commonly known as the Michael addition. masterorganicchemistry.comwikipedia.org This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org
In a typical Michael addition involving this compound as the Michael acceptor, a nucleophile (the Michael donor) attacks the β-carbon of the α,β-unsaturated nitrile system. wikipedia.orgyoutube.com This process is thermodynamically controlled and works well with a variety of "soft" nucleophiles, including enolates, amines, and thiolates. masterorganicchemistry.comorganic-chemistry.org
The mechanism proceeds in three key steps:
Formation of the Nucleophile: A suitable pronucleophile is deprotonated by a base to generate the active nucleophilic species. For instance, a dicarbonyl compound can be deprotonated to form a stabilized enolate. youtube.com
Conjugate Addition: The nucleophile adds to the β-carbon of the methylidene group. The π-electrons of the double bond are pushed onto the α-carbon, and subsequently, the π-electrons of the nitrile group move to the nitrogen atom, forming a resonance-stabilized intermediate. masterorganicchemistry.comyoutube.com
Protonation: The resulting intermediate is protonated, typically by a protic solvent or a mild acid added during workup, to yield the final 1,4-adduct. masterorganicchemistry.comyoutube.com
The general scheme for a Michael addition to this compound can be depicted as follows:
Scheme 1: General Mechanism of Michael Addition to this compound
The electrophilicity of the β-carbon is a consequence of the conjugated system where the electronegative nitrogen atom withdraws electron density. nih.gov This makes the β-carbon susceptible to attack by soft nucleophiles, which prefer 1,4-addition over direct (1,2-) addition to the nitrile carbon. youtube.comnih.gov
Electrophilic Reactivity and Substitution Patterns
While the methylidene group is generally more susceptible to nucleophilic attack due to the adjacent nitrile, it can also undergo electrophilic addition under certain conditions. However, the electron-withdrawing effect of the nitrile group deactivates the double bond towards electrophiles compared to a simple alkene.
The nitrile carbon itself is an electrophilic center and can be attacked by strong nucleophiles, such as Grignard reagents. youtube.com This reaction typically leads to the formation of an imine intermediate after initial nucleophilic addition, which can then be hydrolyzed to a ketone. youtube.comwikipedia.org
The reactivity of α,β-unsaturated systems with electrophiles can be complex. For instance, α,β-unsaturated acetals have been shown to react with electrophiles in the presence of strong bases, leading to substitution and addition reactions. rsc.org
Pericyclic Reactions and Cycloaddition Chemistry (e.g., 1,3-Dipolar Cycloadditions)
Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent another facet of the reactivity of this compound. ebsco.commsu.edu The methylidene group can act as a 2π component (a dienophile or dipolarophile) in cycloaddition reactions. ebsco.com
Diels-Alder Reaction: The methylidene group can potentially participate as a dienophile in [4+2] cycloaddition reactions, known as the Diels-Alder reaction. ebsco.com However, the electron-withdrawing nitrile group can diminish its reactivity unless paired with a very electron-rich diene. While nitriles themselves rarely act as dienophiles, their presence significantly influences the dienophilic character of the adjacent double bond. nih.gov
1,3-Dipolar Cycloadditions: The electron-deficient nature of the double bond in this compound makes it a good candidate for 1,3-dipolar cycloadditions. libretexts.org In this type of reaction, a 1,3-dipole (a molecule with a three-atom π-system and four π-electrons) reacts with the methylidene group (the dipolarophile) to form a five-membered heterocyclic ring.
The general mechanism for a 1,3-dipolar cycloaddition is as follows:
Scheme 2: General Mechanism of 1,3-Dipolar Cycloaddition
Transformations Involving the Hydroxyl Group
The primary alcohol functionality (-CH2OH) in this compound offers a site for a variety of chemical modifications, independent of the reactive methylidene and nitrile moieties.
Selective O-Functionalization and Etherification Reactions (e.g., Mitsunobu Protocol)
The hydroxyl group can be selectively functionalized to form ethers, esters, or other derivatives. A particularly useful method for achieving this transformation with inversion of stereochemistry (if a chiral center were present) is the Mitsunobu reaction. nih.gov This reaction allows for the conversion of an alcohol to various other functional groups using a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). nih.govacs.org
The Mitsunobu reaction is a powerful tool for forming C-O, C-N, and C-S bonds. nih.gov For an allylic alcohol like this compound, the Mitsunobu reaction with a suitable nucleophile (e.g., a carboxylic acid for esterification or an imide for amination) would proceed with high regioselectivity. acs.orgorganic-chemistry.orgresearchgate.net
Oxidation and Reduction Pathways of the Hydroxyl Moiety
Oxidation: The primary alcohol in this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orgwikipedia.org
To Aldehyde: Mild oxidizing agents can selectively oxidize the primary alcohol to an aldehyde.
To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, will oxidize the primary alcohol to a carboxylic acid. wikipedia.orgncert.nic.in The reaction proceeds through an intermediate aldehyde, which is further oxidized. libretexts.org
The presence of the nitrile and methylidene groups requires careful selection of the oxidant to avoid undesired side reactions. Modern methods, including electrocatalytic oxidation using nickel catalysts, offer a greener approach to converting primary alcohols to nitriles, although in this case, the starting material already contains a nitrile. rsc.org
Reduction: While the hydroxyl group is already in a reduced state, the term "reduction" in this context can refer to its removal or conversion to an alkane. More commonly in synthetic chemistry, the focus would be on the reduction of the other functional groups. However, if desired, the hydroxyl group could be converted to a good leaving group (e.g., a tosylate) and then removed by a hydride reducing agent like lithium aluminum hydride (LiAlH4). libretexts.orgchadsprep.com It is important to note that LiAlH4 would also reduce the nitrile group to a primary amine. youtube.com
Intramolecular Cyclization and Ring-Forming Reactions
The bifunctional nature of this compound makes it a prime candidate for intramolecular cyclization reactions, leading to the formation of heterocyclic structures. The primary pathways for cyclization involve the nucleophilic attack of the hydroxyl group or a derivative of the nitrile group onto the electrophilic centers within the molecule.
One of the most probable cyclization pathways is an oxa-Michael addition , where the hydroxyl group acts as an intramolecular nucleophile. Under acidic or basic conditions, the hydroxyl group can add to the β-position of the α,β-unsaturated nitrile.
Acid-Catalyzed Cyclization: In the presence of an acid catalyst, the nitrile group is protonated, increasing the electrophilicity of the β-carbon. The hydroxyl group can then attack this position, leading to the formation of a six-membered dihydropyran ring. Subsequent tautomerization or rearrangement of the initial product can occur. The formation of dihydropyrans from unsaturated alcohols is a well-established synthetic strategy. wikipedia.orgsigmaaldrich.combutler.edugoogle.comrsc.org
Base-Catalyzed Cyclization: A strong base can deprotonate the hydroxyl group, forming an alkoxide. This alkoxide can then undergo an intramolecular Michael addition to the electron-deficient β-carbon of the nitrile, also yielding a dihydropyran derivative.
Another significant cyclization pathway involves the nitrile group itself acting as a precursor to a nucleophile. For instance, reaction with a nitrogen source like ammonia (B1221849) or a primary amine could lead to the formation of an amidine or a related nitrogenous intermediate, which can then undergo intramolecular cyclization. This approach is fundamental in the synthesis of tetrahydropyridine (B1245486) derivatives from unsaturated nitriles. nih.govauctoresonline.orgnih.govorganic-chemistry.orgufms.br
The following table summarizes the plausible intramolecular cyclization reactions of this compound based on analogous chemical transformations.
| Reaction Type | Catalyst/Conditions | Proposed Product | Ring System | Key Intermediates |
| Intramolecular oxa-Michael Addition | Acid (e.g., H₂SO₄, TsOH) | 3-cyano-3,4-dihydro-2H-pyran | Dihydropyran | Protonated nitrile |
| Intramolecular oxa-Michael Addition | Base (e.g., NaH, t-BuOK) | 3-cyano-3,4-dihydro-2H-pyran | Dihydropyran | Alkoxide |
| Reductive Cyclization (with NH₃) | Reducing agent (e.g., H₂, Raney Ni) | 4-methyl-1,4,5,6-tetrahydropyridin-2-amine | Tetrahydropyridine | Imine/Enamine |
| Condensative Cyclization (with R-NH₂) | Heat, Lewis Acid | N-substituted tetrahydropyridine derivative | Tetrahydropyridine | Amidine |
Rearrangement Reactions and Tautomerism Studies
The structural framework of this compound allows for several potential rearrangement and tautomeric equilibria, which can significantly influence its reactivity and the products formed in chemical reactions.
Tautomerism:
The most relevant tautomerism for this molecule involves the migration of a proton. While classic keto-enol tautomerism is not directly applicable, the concept of vinylogous acidity and extended conjugation is pertinent. stackexchange.com The α,β-unsaturated system can potentially equilibrate with a β,γ-unsaturated isomer through a 1,3-proton shift.
α,β-Unsaturated vs. β,γ-Unsaturated Isomerism: The α,β-unsaturated isomer (this compound) is generally the more thermodynamically stable form due to the conjugation between the double bond and the nitrile group. However, under certain conditions, particularly with a strong, non-nucleophilic base, a tautomeric equilibrium can be established, leading to the formation of the β,γ-unsaturated isomer, 4-hydroxy-2-but-2-enenitrile . The presence of this minor tautomer could open up different reaction pathways.
Another form of tautomerism to consider is the imine-enamine tautomerism if the nitrile group is transformed. libretexts.org For instance, reduction of the nitrile to an imine would allow for equilibrium with its enamine tautomer, which is a key intermediate in many cyclization reactions leading to nitrogen-containing heterocycles.
Rearrangement Reactions:
Beyond tautomerism, skeletal rearrangements could also be envisioned under specific catalytic conditions.
Allylic Rearrangement: The allylic alcohol moiety in this compound could undergo rearrangement. For example, under acidic conditions, protonation of the hydroxyl group followed by the loss of water would generate an allylic carbocation. This cation could then be attacked by water at the other end of the allylic system, leading to a constitutional isomer after deprotonation.
Sigmatropic Rearrangements: While less common for this specific structure, the possibility of sigmatropic rearrangements, such as a butler.edubutler.edu-sigmatropic rearrangement of a derivative (e.g., an allylic cyanate (B1221674) formed in situ), cannot be entirely ruled out under thermal or catalytic conditions.
The potential tautomeric and rearrangement possibilities are summarized in the table below.
| Process | Conditions | Resulting Isomer/Product | Notes |
| Tautomerism (Proton Shift) | Base catalysis | 4-hydroxy-but-2-enenitrile | Equilibrium between α,β- and β,γ-unsaturated nitriles. |
| Imine-Enamine Tautomerism | Post-nitrile reduction | (E/Z)-4-aminobut-2-en-2-imine ⇌ 4-aminobut-2-en-2-amine | Key step in the formation of nitrogen heterocycles. |
| Allylic Rearrangement | Acid catalysis | 2-(hydroxymethyl)but-3-enenitrile | Involves an allylic carbocation intermediate. |
In Depth Spectroscopic and Advanced Structural Elucidation of 4 Hydroxy 2 Methylidenebutanenitrile and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic compounds. For 4-hydroxy-2-methylidenebutanenitrile, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment. The vinylidene protons (=CH₂) would appear as two separate signals in the olefinic region (typically 5.0-6.5 ppm), likely as singlets or narrow doublets depending on geminal coupling. The methylene (B1212753) group adjacent to the hydroxyl (CH₂OH) would present as a triplet, while the methylene group adjacent to the nitrile (C(CN)CH₂) would also be a triplet, both located in the aliphatic region of the spectrum. The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. Key resonances would include the nitrile carbon (C≡N) typically found in the 115-125 ppm range, the quaternary and methylene carbons of the vinylidene group (C=CH₂) in the 110-140 ppm region, and the two methylene carbons, with the one bearing the hydroxyl group being more downfield.
To illustrate the expected spectral data, we can consider the closely related analog, 2-methyleneglutaronitrile, which lacks the hydroxyl group. Experimental data for this compound provides a basis for predicting the chemical shifts in this compound. rsc.org The presence of the hydroxyl group in the target molecule would be expected to deshield the adjacent methylene protons and carbon.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| =CH₂ | ~6.1 | s | 1H |
| =CH₂ | ~6.0 | s | 1H |
| -CH₂-OH | ~3.7 | t | 2H |
| -CH₂-CN | ~2.7 | t | 2H |
| -OH | Variable | br s | 1H |
| Carbon | Predicted Chemical Shift (ppm) |
| C≡N | ~118 |
| C=CH₂ | ~135 |
| C=CH₂ | ~120 |
| -CH₂-OH | ~60 |
| -CH₂-CN | ~30 |
Table data is predicted based on known values for analogous structures and general chemical shift principles. rsc.orgchemicalbook.comchemicalbook.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is paramount for identifying the functional groups present in a molecule. spectroscopyonline.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band is expected in the range of 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the saturated nitrile. spectroscopyonline.com A broad band in the region of 3200-3600 cm⁻¹ would signify the O-H stretching of the hydroxyl group. The C=C stretching of the vinylidene group would appear around 1650 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for both sp² and sp³ hybridized carbons and the C-O stretching vibration.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N and C=C stretching vibrations, which are often strong in Raman spectra, would be readily observable. Raman is particularly useful for studying symmetric vibrations and bonds that have a low polarity, making it a valuable counterpart to IR spectroscopy.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| -OH | O-H Stretch | 3200-3600 (broad) | Weak |
| C≡N | C≡N Stretch | 2240-2260 (sharp, strong) | Strong |
| C=CH₂ | C=C Stretch | ~1650 (medium) | Strong |
| C-H (sp²) | C-H Stretch | 3000-3100 | Medium |
| C-H (sp³) | C-H Stretch | 2850-3000 | Medium |
| C-O | C-O Stretch | 1000-1260 | Weak |
Table data is based on established vibrational frequencies for the respective functional groups. rsc.orgnih.gov
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. researchgate.net
For this compound (C₅H₇NO), the nominal molecular weight is 97 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.
The fragmentation of this molecule under electron ionization (EI) would likely proceed through several pathways. libretexts.org Alpha-cleavage adjacent to the hydroxyl group is a common fragmentation pathway for alcohols, which would lead to the loss of a CH₂OH radical. pressbooks.publibretexts.org Another likely fragmentation is the loss of small, stable neutral molecules such as H₂O from the molecular ion. The nitrile group can also influence fragmentation, with potential loss of HCN. The McLafferty rearrangement is also a possibility, given the presence of gamma-hydrogens relative to the nitrile group. youtube.comwhitman.edu
| m/z | Possible Fragment Ion | Plausible Fragmentation Pathway |
| 97 | [C₅H₇NO]⁺˙ | Molecular Ion |
| 79 | [C₅H₅N]⁺˙ | Loss of H₂O |
| 66 | [C₄H₄N]⁺ | Loss of CH₂OH |
| 70 | [C₄H₆O]⁺˙ | Loss of HCN |
| 41 | [C₂H₃N]⁺˙ | McLafferty rearrangement |
This table presents plausible fragmentation patterns based on general principles of mass spectrometry. libretexts.orgmiamioh.edu
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unequivocal determination of its three-dimensional structure.
The crystal structure would confirm the planar geometry of the vinylidene group and provide accurate measurements for the C=C, C-C, C-O, and C≡N bond lengths. Furthermore, it would reveal the conformational preferences of the molecule in the solid state, particularly the torsion angles along the C-C single bonds.
A key feature that would be elucidated is the nature of intermolecular hydrogen bonding involving the hydroxyl group. It is expected that the hydroxyl group would act as a hydrogen bond donor, and potentially as an acceptor, leading to the formation of chains or more complex networks in the crystal lattice. These hydrogen bonds play a crucial role in the packing of the molecules in the crystal. The nitrile group could also participate in weaker intermolecular interactions. The analysis of such interactions is critical for understanding the solid-state properties of the material. nih.gov While no specific crystal structure for this compound is publicly available, studies on other functionalized nitriles and alcohols provide a strong basis for what to expect. mdpi.commdpi.com
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination
This compound itself is not chiral. However, if a chiral center were introduced into a derivative, for example by substitution at one of the methylene groups, chiroptical spectroscopy would become a vital tool for determining the absolute configuration of the resulting enantiomers.
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govcapes.gov.br An induced circular dichroism (ICD) can also be observed when a chiral molecule interacts with an achiral chromophore. nih.gov For chiral derivatives of this compound, the electronic transitions associated with the nitrile and vinylidene chromophores would give rise to a characteristic CD spectrum.
The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the stereochemistry of the molecule. By comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations, the absolute configuration of a chiral derivative could be assigned. This technique is particularly powerful for molecules in solution and provides complementary information to X-ray crystallography. Recent advances have shown the utility of CD spectroscopy for the enantiodifferentiation of a variety of chiral nitriles. acs.org
Computational and Theoretical Chemistry of 4 Hydroxy 2 Methylidenebutanenitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and geometric structure of a molecule.
Density Functional Theory (DFT) and Ab Initio Approaches for Electronic Structure and Geometry Optimization
Detailed studies employing Density Functional Theory (DFT) or ab initio methods specifically for the geometry optimization and electronic structure analysis of 4-hydroxy-2-methylidenebutanenitrile have not been identified in the surveyed literature. Such studies would typically involve selecting a suitable basis set (e.g., 6-31G*, cc-pVTZ) and a functional (e.g., B3LYP, M06-2X) to solve the Schrödinger equation, yielding the molecule's lowest energy conformation, bond lengths, and bond angles.
Optimized Geometric Parameters (Hypothetical Data)
| Parameter | Value |
|---|---|
| O-H Bond Length (Å) | Data Not Available |
| C≡N Bond Length (Å) | Data Not Available |
| C=C Bond Length (Å) | Data Not Available |
| C-O-H Bond Angle (°) | Data Not Available |
| C-C-N Bond Angle (°) | Data Not Available |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Indices
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, provides insight into the molecule's kinetic stability and chemical reactivity. No published data on the HOMO-LUMO energies or the resulting chemical reactivity indices (e.g., electronegativity, hardness, softness) for this compound are available.
Frontier Molecular Orbital Properties (Hypothetical Data)
| Property | Value (eV) |
|---|---|
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
| HOMO-LUMO Gap | Data Not Available |
Computational Modeling of Reaction Mechanisms and Transition States
There is no available research that computationally models the reaction mechanisms involving this compound. Such studies would be invaluable for understanding its synthetic pathways or metabolic degradation, involving the identification of transition states and the calculation of activation energies for various potential reactions.
Conformational Analysis and Molecular Dynamics Simulations
A conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers, has not been reported. Furthermore, molecular dynamics simulations, which would provide insight into the molecule's behavior and flexibility over time in different environments, are also absent from the scientific literature.
Spectroscopic Property Prediction and Correlation with Experimental Data
While experimental spectroscopic data may exist, computational predictions of properties such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra for this compound are not found in the reviewed literature. These predictions, typically performed using methods like DFT, are essential for interpreting experimental spectra and confirming the molecule's structure.
Predicted Spectroscopic Data (Hypothetical Data)
| Spectroscopic Property | Predicted Value |
|---|---|
| 1H NMR Chemical Shift (δ, ppm) - OH | Data Not Available |
| 13C NMR Chemical Shift (δ, ppm) - C≡N | Data Not Available |
| IR Frequency (cm-1) - C≡N stretch | Data Not Available |
| IR Frequency (cm-1) - O-H stretch | Data Not Available |
Advanced Applications of 4 Hydroxy 2 Methylidenebutanenitrile As a Synthetic Building Block
Role in the Synthesis of Complex Organic Molecules
The unique combination of functional groups in 4-hydroxy-2-methylidenebutanenitrile makes it an attractive starting material for the construction of complex molecular architectures. The hydroxyl and nitrile moieties can be readily transformed into other functional groups, while the activated double bond is primed for various addition and cyclization reactions. This trifunctional nature allows for sequential, one-pot, or tandem reactions, enabling the efficient assembly of elaborate structures that might otherwise require lengthy, multi-step syntheses.
The strategic placement of the hydroxyl group at the γ-position relative to the nitrile and in proximity to the double bond allows it to direct reactions, participate in intramolecular cyclizations, or serve as a handle for introducing further complexity. For instance, the hydroxyl group can be protected and the rest of the molecule elaborated, with a final deprotection step revealing the alcohol for subsequent transformation. Conversely, it can be oxidized to an aldehyde or carboxylic acid, opening up new synthetic pathways. The α,β-unsaturated nitrile system is a classic Michael acceptor and can also participate in cycloaddition reactions, further expanding its utility in building complex carbon skeletons.
Precursor for Diversified Heterocyclic Scaffolds (e.g., Substituted Pyridines, Pyrones, Pyridinones)
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound provides a valuable platform for accessing several classes of heterocycles, including pyridines, pyrones, and pyridinones, through intramolecular or intermolecular cyclization strategies.
Substituted Pyridines: The synthesis of substituted pyridines can be envisioned through multi-component reactions where this compound serves as a key synthon. For example, transition-metal-catalyzed reactions, such as those involving rhodium or palladium, are known to facilitate the coupling of α,β-unsaturated systems with other molecules to form pyridine rings. nih.govresearchgate.net In such a scenario, the nitrile group can act as the nitrogen source for the heterocycle. Condensation reactions involving the activated methylidene position are also a viable route for constructing the pyridine core. organic-chemistry.org
Pyrones: The construction of a 2-pyrone ring from this compound would likely proceed via initial hydrolysis of the nitrile group to a carboxylic acid, yielding 4-hydroxy-2-methylidenebutanoic acid. This intermediate, an unsaturated γ-hydroxy acid, is suitably functionalized for lactonization to form a six-membered ring. Various reagents and conditions have been developed for the synthesis of 2-pyrones from related unsaturated acid precursors. nih.govorganic-chemistry.orgbeilstein-journals.orgmdpi.com
Pyridinones: Pyridinones, or hydroxypyridines, are another accessible heterocyclic scaffold. These structures are often synthesized through condensation reactions. chemrxiv.org A plausible route involves the reaction of this compound with a suitable partner that can participate in a cyclization-condensation cascade. For instance, a Michael addition to the unsaturated nitrile followed by an intramolecular cyclization involving the nitrile nitrogen and subsequent tautomerization could yield a substituted dihydropyridinone, which can be oxidized to the aromatic pyridinone. Transition metal-catalyzed cycloadditions involving nitriles and alkynes are also established methods for building the pyridone core. iipseries.org
Table 1: Potential Heterocyclic Scaffolds from this compound This table illustrates plausible synthetic transformations based on known reactions of analogous functional groups.
| Target Heterocycle | Plausible Synthetic Strategy | Key Transformation(s) |
|---|---|---|
| Substituted Pyridine | Multi-component condensation or metal-catalyzed annulation. | Cyclocondensation, Aromatization |
| 2-Pyrone | Hydrolysis of nitrile followed by acid- or base-catalyzed lactonization. | Nitrile Hydrolysis, Intramolecular Esterification |
| 2-Pyridinone | Michael addition followed by intramolecular cyclization and oxidation. | Conjugate Addition, Cyclization, Dehydrogenation |
Utilization in the Preparation of Chiral Compounds and Enantiopure Intermediates (e.g., α-hydroxyacids, β-hydroxy-α-amino acids)
The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical development. This compound possesses features that can be exploited for the preparation of valuable chiral molecules like α-hydroxyacids and β-hydroxy-α-amino acids.
α-Hydroxyacids: While the starting material is a γ-hydroxy compound, it can be converted into chiral building blocks that lead to α-hydroxyacids. A key strategy involves the enzymatic hydrolysis of a related cyanohydrin. Chiral cyanohydrins (α-hydroxynitriles) are well-established precursors for a variety of chiral molecules. mdpi.org One potential pathway could involve the transformation of the γ-hydroxyl group and the double bond of this compound to generate a new aldehyde, which could then be converted to a chiral cyanohydrin and subsequently hydrolyzed to the corresponding α-hydroxyacid.
β-Hydroxy-α-amino acids: These structures are prevalent in numerous biologically active natural products and pharmaceuticals. researchgate.netresearchgate.net The synthesis of β-hydroxy-α-amino acids from this compound could be achieved through several hypothetical routes. One approach involves an asymmetric aminohydroxylation of the double bond, which would install both the amino and hydroxyl groups in a stereocontrolled manner. Alternatively, an asymmetric Michael addition of a nitrogen nucleophile to the α,β-unsaturated system, followed by modification of the nitrile and the existing γ-hydroxyl group, could furnish the desired product. The synthesis of related γ-hydroxy-α-amino acid derivatives has been accomplished using enzymatic tandem reactions, highlighting the potential for biocatalytic strategies. nih.gov
The use of biocatalysis, such as reductases, can convert β-keto nitriles into chiral β-hydroxy nitriles with high enantioselectivity, which are themselves versatile precursors to other chiral molecules like γ-amino alcohols. georgiasouthern.edu This demonstrates the principle of using enzymatic transformations on nitrile-containing substrates to generate valuable, enantiopure intermediates.
Table 2: Potential Chiral Intermediates and Synthetic Strategies This table outlines potential pathways to chiral compounds based on established asymmetric methodologies.
| Target Compound | Plausible Synthetic Strategy | Key Asymmetric Step |
|---|---|---|
| Chiral γ-Hydroxy-α,β-unsaturated Ester | Reduction of nitrile to aldehyde, followed by Horner-Wadsworth-Emmons olefination. | Asymmetric reduction of the nitrile precursor. |
| Enantiopure β-Hydroxy-α-amino Acid | Asymmetric aminohydroxylation or asymmetric Michael addition of an amine equivalent. | Sharpless aminohydroxylation or organocatalytic conjugate addition. |
| Chiral γ-Amino Alcohol | Biocatalytic reduction of the nitrile to an amine. | Enzymatic reduction. |
Molecular and Biochemical Mechanisms of Action of 4 Hydroxy 2 Methylidenebutanenitrile Analogues
Molecular Mechanisms of Antioxidant Activity (e.g., Radical Scavenging Pathways)
The antioxidant properties of compounds structurally related to 4-hydroxy-2-methylidenebutanenitrile are a key area of investigation. The primary mechanism of this activity is believed to be through the scavenging of free radicals, which are highly reactive species that can cause cellular damage.
The presence of a hydroxyl group and an α,β-unsaturated nitrile system in this compound suggests its potential to act as a radical scavenger. This is supported by studies on other compounds with similar functional groups. For instance, polyphenolic compounds containing hydroxyl groups are well-known for their antioxidant capabilities, which they exert by donating a hydrogen atom to a radical, thereby neutralizing it. The resulting radical on the antioxidant molecule is stabilized by resonance.
Theoretical studies on various antioxidant molecules have elucidated several pathways for radical scavenging, including:
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical.
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, followed by the transfer of a proton.
Sequential Proton Loss Single Electron Transfer (SPL-SET): The antioxidant molecule first loses a proton, and then transfers an electron to the radical.
The efficiency of these pathways is influenced by factors such as the bond dissociation enthalpy of the O-H bond and the ionization potential of the antioxidant molecule. While direct kinetic data for this compound is not extensively documented, research on analogous compounds provides insights. For example, studies on other nitrile-containing compounds have explored their radical-scavenging kinetics. Platonin, a cyanine (B1664457) photosensitizing dye, has demonstrated radical-scavenging activities with an inhibition rate constant (k(inh)) in the range of 0.8 x 10³ M⁻¹s⁻¹ to 1.6 x 10⁴ M⁻¹s⁻¹. nih.gov
Table 1: Radical Scavenging Activity of Selected Antioxidant Compounds
| Compound | Assay | EC₅₀ (µM) | Reference |
|---|---|---|---|
| Taxifolin | DPPH | 32 | mdpi.com |
| Isosilybin A | DPPH | 855 | mdpi.com |
| Isosilybin B | DPPH | 813 | mdpi.com |
| Silychristin | DPPH | Moderately Active | mdpi.com |
| Silydianin | DPPH | Moderately Active | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Enzymatic Biotransformations and Metabolic Fate Studies (e.g., Glutathione (B108866) S-transferase Interactions)
The metabolic fate of this compound is likely to involve enzymatic biotransformations, particularly reactions with glutathione S-transferases (GSTs). GSTs are a family of enzymes that play a crucial role in the detoxification of a wide range of electrophilic compounds.
The α,β-unsaturated nitrile structure of this compound makes it a potential substrate for GST-catalyzed conjugation with glutathione (GSH). This reaction involves the nucleophilic attack of the thiolate group of GSH on the electrophilic β-carbon of the nitrile. This detoxification pathway is well-established for similar α,β-unsaturated aldehydes, such as 4-hydroxynonenal (B163490) (HNE). The conjugation of HNE with GSH is a primary defense mechanism against its toxic effects. nih.gov
Studies on HNE have shown that different GST isoforms exhibit varying efficiencies in catalyzing its conjugation. For example, the human GSTA4-4 isoform is particularly efficient in detoxifying HNE. nih.gov The interaction between the enzyme and the substrate is highly specific, involving key amino acid residues in the active site. It is plausible that this compound could also be a substrate for specific GST isoforms, which would be a key determinant of its metabolic fate and biological activity.
Furthermore, cytochrome P450 enzymes could also be involved in the metabolism of this compound. These enzymes are known to metabolize a vast array of xenobiotics. For HNE, P450 enzymes can be both inactivated by and metabolize the aldehyde, indicating a complex interaction. nih.gov
Interrogation of Interactions with Key Biological Macromolecules (e.g., DNA Synthesis Pathways)
The potential for this compound analogues to interact with key biological macromolecules extends to components of the DNA synthesis machinery. While direct evidence for this compound is limited, studies on other hydroxylated nucleotide analogues provide a framework for understanding such interactions.
One pertinent example is the interaction of N4-hydroxy-2'-deoxycytidylate (N4-HOdCMP) with thymidylate synthetase. nih.gov This enzyme is a crucial player in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. N4-HOdCMP acts as a competitive inhibitor of dTMP synthetase, with an apparent Ki of 8.0 µM. nih.gov In the presence of the cofactor 5,10-methylenetetrahydrofolate, N4-HOdCMP leads to a time-dependent inactivation of the enzyme. nih.gov Further investigation revealed that N4-HOdCMP forms a covalent bond with the enzyme. nih.gov
This example illustrates how a molecule with a hydroxyl group can interfere with a critical enzymatic step in DNA synthesis. The electrophilic nature of this compound could potentially lead to covalent modifications of enzymes or DNA itself, though further research is needed to substantiate this hypothesis.
Table 2: Interaction of N4-HOdCMP with Thymidylate Synthetase
| Parameter | Value | Reference |
|---|---|---|
| Apparent Ki | 8.0 µM | nih.gov |
| Apparent Dissociation Constant | 1.0 µM | nih.gov |
| Ligand Dissociation Half-life (Phase 1) | ~2.3 min | nih.gov |
| Ligand Dissociation Half-life (Phase 2) | ~13 min | nih.gov |
This table is interactive. Click on the headers to sort the data.
Mechanistic Investigations in Cell-Based Systems (excluding efficacy)
Drawing parallels from studies on HNE, exposure of cells to such α,β-unsaturated carbonyl compounds can trigger a range of cellular events. In cultured keratinocytes, for example, HNE has been shown to induce the production of hydrogen peroxide (H₂O₂) and lead to the dysregulation of cytokines. nih.gov This suggests that HNE can disrupt cellular redox homeostasis and signaling pathways. nih.gov
It is conceivable that this compound could elicit similar responses. Upon entering a cell, it could react with intracellular nucleophiles like glutathione, leading to a depletion of cellular antioxidant defenses and inducing a state of oxidative stress. This, in turn, could activate stress-responsive signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs) and the transcription factor Nrf2, which regulates the expression of antioxidant and detoxification enzymes.
Investigating the effects of this compound on gene expression profiles, protein phosphorylation status, and redox-sensitive fluorescent probes in various cell lines would provide a more detailed picture of its mechanistic actions at the cellular level.
Q & A
Q. What are the recommended synthesis routes for 4-hydroxy-2-methylidenebutanenitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: The synthesis of this compound typically involves condensation reactions between aldehydes and nitriles under basic conditions. For example, structurally similar nitriles (e.g., 2-(4-chlorophenyl)-3-methylbutanenitrile) are synthesized via nucleophilic addition or Knoevenagel condensation . Optimization strategies include:
- Temperature control : Elevated temperatures (60–80°C) improve reaction rates but may require reflux conditions to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents (e.g., ethanol) may stabilize intermediates.
- Catalyst choice : Bases like piperidine or ammonium acetate can accelerate condensation .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer: A combination of NMR spectroscopy (¹H/¹³C), IR spectroscopy , and mass spectrometry is critical:
- ¹H NMR : Identify hydroxyl (-OH) and methylidene (=CH2) protons, with chemical shifts typically at δ 5.5–6.5 ppm for the methylidene group .
- IR : Confirm nitrile (C≡N) stretching vibrations (~2200 cm⁻¹) and hydroxyl (-OH) absorption (~3200–3500 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns to confirm purity .
Q. What are the key stability considerations for storing this compound, and how should degradation products be monitored?
- Methodological Answer: Stability protocols :
- Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation of the nitrile group .
- Use amber glass vials to minimize light-induced degradation.
Degradation monitoring : - Employ HPLC with UV detection (λ ~250 nm) to track decomposition products.
- Compare retention times against synthetic standards to identify impurities .
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT) be applied to predict the reactivity or stability of this compound in different solvent environments?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:
- Electrostatic potential surfaces : Predict nucleophilic/electrophilic sites for reaction design.
- Solvent effects : Use implicit solvent models (e.g., PCM) to simulate polarity-dependent stability.
- Thermodynamic parameters : Calculate Gibbs free energy (ΔG) to assess feasibility of degradation pathways .
Q. What strategies resolve contradictions between experimental data and theoretical predictions regarding the compound’s behavior under acidic conditions?
- Methodological Answer: To address discrepancies:
- Cross-validate analytical data : Use LC-MS/MS to confirm degradation intermediates not predicted by theory.
- Adjust pH systematically : Conduct kinetic studies in buffered solutions (pH 2–6) to identify pH-dependent reaction pathways .
- Re-evaluate computational models : Incorporate explicit solvent molecules or hybrid QM/MM methods to refine predictions .
Q. How can kinetic studies be designed to elucidate the compound’s degradation pathways under varying thermal conditions?
- Methodological Answer: Experimental design :
- Use Arrhenius plots to determine activation energy (Ea) by measuring rate constants (k) at 30°C, 40°C, and 50°C.
- Employ TGA-DSC to correlate thermal decomposition events with mass loss.
Mechanistic insights : - Track hydroxyl group elimination via GC-MS to identify volatile byproducts (e.g., HCN or aldehydes) .
Data Contradiction and Validation
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) reported for this compound across studies?
- Methodological Answer: Standardization protocols :
- Recalibrate NMR spectrometers using tetramethylsilane (TMS) or internal standards (e.g., DMSO-d6 for ¹H NMR).
- Compare data with structurally analogous compounds (e.g., 4-hydroxy-4-(4-nitrophenyl)butan-2-one) to validate peak assignments .
Collaborative verification : Share raw spectral data via repositories (e.g., PubChem) for peer validation .
Safety and Handling in Academic Settings
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
